1,3-Bis(hydroxymethyl)thiourea
Overview
Description
N,N’-Bis(hydroxymethyl)thiourea is an organosulfur compound with the molecular formula C3H8N2O2S It is a derivative of thiourea, where two hydroxymethyl groups are attached to the nitrogen atoms
Mechanism of Action
Target of Action
N,N’-Bis(hydroxymethyl)thiourea is a derivative of thiourea, an organosulfur compound. Thiourea and its derivatives have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
It is known that thiourea derivatives can interact with various biological targets through hydrogen bonding . For instance, N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, known as Schreiner thiourea, acts as a hydrogen bond donor catalyst and has been widely used for several nucleophilic additions and other reactions .
Biochemical Pathways
Thiourea derivatives have been shown to inhibit various enzymes, such as α-amylase, α-glucosidase, acetylcholinesterase (ache), and butyrylcholinesterase (buche), and have potential to inhibit glucose-6-phosphatase (g6pase) inhibition . These enzymes are involved in various biochemical pathways related to carbohydrate metabolism, neurotransmission, and glucose regulation.
Pharmacokinetics
Thiourea derivatives have been shown to be active both in vitro and in vivo, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Thiourea derivatives have been shown to possess antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antitubercular, and antimalarial effects . These effects suggest that N,N’-Bis(hydroxymethyl)thiourea may have similar properties.
Action Environment
It is known that the reaction of n,n’-bis(hydroxymethyl)thiourea with propane-1,3-diamine at a molar ratio of 2:1 gives 5,5’-propane-1,3-diylbis(1,3,5-triazinane-2-thione) . This suggests that the compound’s action may be influenced by the presence of specific reactants and their concentrations.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Bis(hydroxymethyl)thiourea can be synthesized through the reaction of thiourea with formaldehyde. The reaction typically involves mixing thiourea with an aqueous solution of formaldehyde under controlled conditions. The reaction proceeds as follows:
SC(NH2)2+2CH2O→SC(NHCH2OH)2
The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of N,N’-Bis(hydroxymethyl)thiourea follows a similar synthetic route but on a larger scale. The process involves the continuous addition of formaldehyde to a stirred solution of thiourea, followed by purification steps such as filtration, washing, and drying to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(hydroxymethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N,N’-Bis(hydroxymethyl)thiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anticancer and anti-inflammatory effects.
Industry: It is used in the production of resins, adhesives, and coatings due to its ability to form strong cross-linked networks.
Comparison with Similar Compounds
Thiourea: The parent compound, which lacks the hydroxymethyl groups.
N,N’-Dimethylthiourea: A derivative with methyl groups instead of hydroxymethyl groups.
N,N’-Diethylthiourea: A derivative with ethyl groups.
Uniqueness: N,N’-Bis(hydroxymethyl)thiourea is unique due to the presence of hydroxymethyl groups, which confer additional reactivity and solubility compared to its analogs. This makes it particularly useful in applications requiring enhanced chemical reactivity and interaction with biological molecules.
Properties
IUPAC Name |
1,3-bis(hydroxymethyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c6-1-4-3(8)5-2-7/h6-7H,1-2H2,(H2,4,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGWCTHQVYSUNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=S)NCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062837 | |
Record name | N,N'-Bis(hydroxymethyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3084-25-1 | |
Record name | N,N′-Bis(hydroxymethyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3084-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiourea, N,N'-bis(hydroxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiourea, N,N'-bis(hydroxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Bis(hydroxymethyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-[bis(hydroxymethyl)]thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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